![molecular formula C21H21ClN2O2S B2611445 4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine CAS No. 865548-75-0](/img/structure/B2611445.png)
4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine
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Description
4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine (4-CMP-1-NSP) is a synthetic compound that has been studied for its potential applications in scientific research. 4-CMP-1-NSP has been found to possess unique properties that make it a useful tool for a variety of applications, including biochemical and physiological research. In Additionally, an exploration of potential future directions for 4-CMP-1-NSP will be presented.
Scientific Research Applications
Novel Antipsychotic Agents
A study on the synthesis and structure-activity relationship (SAR) of (piperazin-1-yl-phenyl)-arylsulfonamides revealed a series of compounds with high affinities for both 5-HT(2C) and 5-HT(6) receptors, indicating potential applications in developing atypical antipsychotic medications. These compounds showed considerable antagonistic activity for both receptors, suggesting their use in addressing psychiatric disorders (Park et al., 2010).
Serotonin Receptor Ligands
Another study focused on the binding affinities of piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones for the 5-HT(6) receptor, highlighting their significance in exploring therapeutic agents targeting serotonin receptors. These findings are crucial for developing drugs aimed at treating neurological and psychiatric conditions (Park et al., 2011).
Pharmacological Properties of Piperazines
Research on naphthylpiperazines and tetralylpiperazines synthesized from naphthylamine hydrochlorides has demonstrated various neurotropic and cardiovascular activities. These compounds' pharmacological evaluations suggest their potential application in developing new therapeutic agents (Červená et al., 1975).
Fluorescent Ligands for 5-HT1A Receptors
A study on the synthesis and characterization of fluorescent ligands for human 5-HT1A receptors, featuring 1-arylpiperazine structure, suggests the application of these compounds in visualizing serotonin receptors through fluorescence microscopy. This research has implications for both therapeutic applications and basic neuroscience research (Lacivita et al., 2009).
properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-naphthalen-2-ylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c1-16-6-8-19(22)15-21(16)23-10-12-24(13-11-23)27(25,26)20-9-7-17-4-2-3-5-18(17)14-20/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBRZGKBOOYOSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine |
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